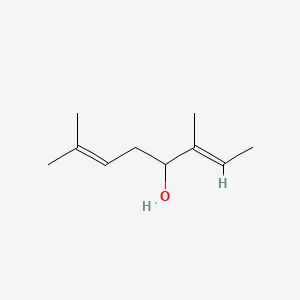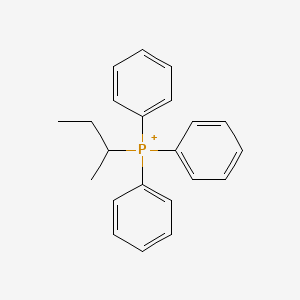
3-(Isononyloxy)propylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isononyloxy)propylammonium acetate is a chemical compound with the molecular formula C14H31NO3 and a molecular weight of 261.40 g/mol . It is an ionic liquid, which is a type of salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances .
Vorbereitungsmethoden
The synthesis of 3-(isononyloxy)propylammonium acetate typically involves a two-step process. The first step is the alkylation of 3-aminopropanol with isononyl bromide to form 3-(isononyloxy)propylamine. The second step involves the neutralization of the amine with acetic acid to produce the final product . Industrial production methods may involve variations of these steps, often optimized for higher yields and purity .
Analyse Chemischer Reaktionen
3-(Isononyloxy)propylammonium acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Wissenschaftliche Forschungsanwendungen
3-(Isononyloxy)propylammonium acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3-(isononyloxy)propylammonium acetate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and receptors, by forming ionic bonds and hydrogen bonds. These interactions can alter the activity of the target molecules, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
3-(Isononyloxy)propylammonium acetate can be compared with other similar ionic liquids, such as:
- 1-butyl-3-methylimidazolium acetate
- 1-hexyl-3-methylimidazolium chloride
- 1-ethyl-3-methylimidazolium tetrafluoroborate
Compared to these compounds, this compound offers unique properties such as higher thermal stability and better solubility for certain substrates . This makes it particularly useful in specific industrial and research applications .
Eigenschaften
CAS-Nummer |
85650-92-6 |
|---|---|
Molekularformel |
C14H31NO3 |
Molekulargewicht |
261.40 g/mol |
IUPAC-Name |
3-(7-methyloctoxy)propylazanium;acetate |
InChI |
InChI=1S/C12H27NO.C2H4O2/c1-12(2)8-5-3-4-6-10-14-11-7-9-13;1-2(3)4/h12H,3-11,13H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
GXUKAKOULPIGLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCOCCC[NH3+].CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




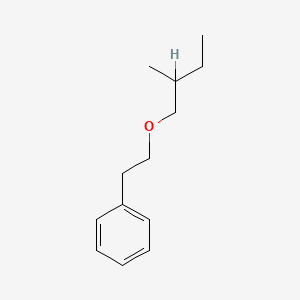
![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)
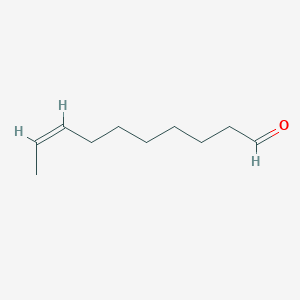
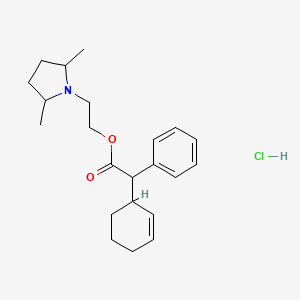
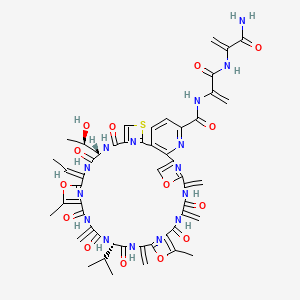
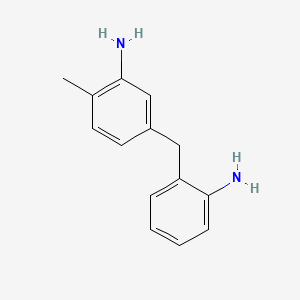

![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)

![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
